molecular formula C26H23ClF3N3O3S B2803498 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 439121-06-9

3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Cat. No. B2803498
CAS RN: 439121-06-9
M. Wt: 549.99
InChI Key: LJCLRYHMKSZERA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinimine, which is a type of heterocyclic compound. Quinazolinimines are part of a larger class of compounds known as azines, which contain a nitrogen atom in a six-membered aromatic ring. The presence of the methoxy, chloro, and trifluoromethyl groups suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinimine core, with various substituents attached to it. The electron-donating methoxy groups and the electron-withdrawing chloro and trifluoromethyl groups could have a significant impact on the electronic structure of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions, including nucleophilic substitutions and free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxy, chloro, and trifluoromethyl groups in this compound suggest that it could have interesting properties, such as potentially being polar and having a relatively high molecular weight .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to the one mentioned have been synthesized and characterized in various studies. For instance, Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinone derivatives through intramolecular electrophilic cyclization, highlighting the versatility of quinazoline scaffolds in chemical synthesis Kut, M. Onysko, and V. Lendel (2020). Similarly, research on the radioiodination and biodistribution of quinazolinone derivatives in tumor-bearing mice by Al-Salahi et al. (2018) indicates the potential of such compounds in radiopharmaceutical applications, offering insights into their biodistribution and stability Al-Salahi et al. (2018).

Applications in Heterocyclic Chemistry

The study by Hovsepyan et al. (2014) on the synthesis and reactions of triazoles and thiadiazoles substituted with methoxybenzyl or chloro-methoxybenzyl groups underscores the role of such compounds in the development of new heterocyclic structures, which are pivotal in medicinal chemistry and material science Hovsepyan et al. (2014).

Photodynamic Therapy and Imaging

The synthesis and characterization of quinazolinone derivatives also find relevance in the development of imaging agents and therapies. For instance, the work on the synthesis and labeling of quinazolinones for potential use in imaging and therapy by Ithakissios et al. (1974) demonstrates the utility of these compounds in medical applications, including photodynamic therapy Ithakissios et al. (1974).

properties

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClF3N3O3S/c1-34-21-8-7-15(10-19(21)27)13-33-24(31)18-11-22(35-2)23(36-3)12-20(18)32-25(33)37-14-16-5-4-6-17(9-16)26(28,29)30/h4-12,31H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLRYHMKSZERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=N)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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